3-cyclobutyloxy-N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide
Description
3-cyclobutyloxy-N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide is a complex organic compound belonging to the piperidine derivatives family. Piperidine derivatives are known for their diverse pharmacological properties and applications in various fields of science and industry.
Properties
IUPAC Name |
3-cyclobutyloxy-N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O4S/c1-2-13-26(23,24)21-11-8-15(9-12-21)19-18(22)20-10-4-7-17(14-20)25-16-5-3-6-16/h15-17H,2-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQMDWAXWNSXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(=O)N2CCCC(C2)OC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyloxy-N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine core. The cyclobutyloxy group and the propylsulfonyl group are then introduced through specific chemical reactions. Common synthetic routes include:
Nucleophilic substitution reactions: : These reactions involve the substitution of a leaving group with a nucleophile, such as the cyclobutyloxy group.
Esterification reactions: : These reactions are used to introduce the cyclobutyloxy group to the piperidine core.
Sulfonylation reactions:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyloxy-N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing agents: : Such as lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituting agents: : Such as alkyl halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the compound.
Scientific Research Applications
3-cyclobutyloxy-N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-cyclobutyloxy-N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-cyclobutyloxy-N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-1-carboxamide: : A simpler piperidine derivative with different functional groups.
N-(1-propylsulfonylpiperidin-4-yl)piperidine-1-carboxamide: : A related compound without the cyclobutyloxy group.
3-cyclobutyloxy-N-(piperidin-4-yl)piperidine-1-carboxamide: : A compound with a similar structure but lacking the propylsulfonyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
